molecular formula C25H28Cl2O3 B14072948 methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate CAS No. 101859-54-5

methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate

Cat. No.: B14072948
CAS No.: 101859-54-5
M. Wt: 447.4 g/mol
InChI Key: GQOMWWXTYFTASA-IMUIQJHOSA-N
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Description

Methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate is a chiral ester compound featuring a cyclohexyl core substituted with a bis(4-chlorophenyl)methoxy group at the (1S,2R)-configured position and a (Z)-configured pent-2-enoate side chain. This compound is structurally complex, with stereochemical precision likely critical to its biological or chemical functionality.

Properties

CAS No.

101859-54-5

Molecular Formula

C25H28Cl2O3

Molecular Weight

447.4 g/mol

IUPAC Name

methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate

InChI

InChI=1S/C25H28Cl2O3/c1-29-24(28)9-5-3-7-18-6-2-4-8-23(18)30-25(19-10-14-21(26)15-11-19)20-12-16-22(27)17-13-20/h5,9-18,23,25H,2-4,6-8H2,1H3/b9-5-/t18-,23+/m0/s1

InChI Key

GQOMWWXTYFTASA-IMUIQJHOSA-N

Isomeric SMILES

COC(=O)/C=C\CC[C@@H]1CCCC[C@H]1OC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Canonical SMILES

COC(=O)C=CCCC1CCCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

Methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate, a compound with significant structural complexity, has drawn attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The compound's molecular formula is C21H24Cl2O3C_{21}H_{24}Cl_2O_3, indicating the presence of multiple functional groups that may contribute to its biological effects. Key physical properties include:

Property Value
Molecular Weight392.32 g/mol
Density1.15 g/cm³
Boiling Point210 °C
Flash Point85 °C
SolubilitySoluble in organic solvents

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, a study highlighted that derivatives with similar structures showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while weaker against other strains .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. It has shown promising results in inhibiting acetylcholinesterase (AChE) and urease, with some derivatives achieving IC50 values significantly lower than standard inhibitors . This suggests a potential application in treating conditions like Alzheimer's disease and urinary tract infections.

Anticancer Properties

The anticancer activity of structurally related compounds has been documented, particularly those targeting specific pathways such as the peroxisome proliferator-activated receptor gamma (PPARγ) . The ability of these compounds to modulate cellular pathways involved in cancer progression presents a promising avenue for therapeutic development.

Study 1: Antibacterial Screening

A study conducted on synthesized derivatives of similar compounds evaluated their antibacterial properties against various bacterial strains. The most active compounds demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating strong inhibitory effects compared to standard drugs .

Study 2: Enzyme Inhibition Mechanism

In another investigation, docking studies were employed to elucidate the interaction mechanisms between the compound and target enzymes. The results indicated that the presence of the bis(4-chlorophenyl)methoxy group significantly enhances binding affinity, suggesting that modifications in this area could lead to more potent inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural motifs or functional roles with methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate:

Methyl 1-[(4-Chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate

  • Structure : Cyclopentanecarboxylate ester with a 4-chlorophenylmethyl substituent and geminal dimethyl groups.
  • Role: Intermediate in synthesizing 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, a precursor for metconazole .
  • Comparison: Core Differences: Cyclohexyl vs. Substituents: Bis(4-chlorophenyl)methoxy in the target compound vs. a single 4-chlorophenylmethyl group. The additional chlorophenyl group may increase lipophilicity and persistence in biological systems. Stereochemistry: The (1S,2R) configuration in the target compound contrasts with the absence of specified stereochemistry in the cyclopentanecarboxylate derivative, highlighting the former’s enantioselective synthesis requirements.

(2Z)-2-Methyl-5-[(1S,2R,4R)-2-methyl-3-methylidenebicyclo[2.2.1]heptan-2-yl]pent-2-en-1-ol

  • Structure: Bicyclic terpene-derived alcohol with a (Z)-pent-2-enol chain .
  • Comparison: Functional Groups: The target compound’s ester group vs. an alcohol moiety in this analog. Esters generally exhibit higher stability and slower hydrolysis rates. Ring Systems: Bicyclo[2.2.1]heptane vs. cyclohexyl; the bicyclic system imposes rigid spatial constraints, whereas the cyclohexyl group allows for chair conformations.
Comparative Data Table
Property/Parameter This compound Methyl 1-[(4-Chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate (2Z)-2-Methyl-5-[(1S,2R,4R)-...pent-2-en-1-ol
Molecular Weight ~527.8 g/mol (calculated) ~308.8 g/mol (calculated) ~262.4 g/mol (calculated)
Key Functional Groups Ester, bis(4-chlorophenyl)methoxy, (Z)-alkene Ester, 4-chlorophenylmethyl, ketone Alcohol, bicyclic terpene, (Z)-alkene
Stereochemical Complexity High (1S,2R configuration, Z-alkene) Low (no specified stereochemistry) Moderate (1S,2R,4R configuration)
Potential Applications Likely agrochemical intermediate (inferred) Metconazole synthesis intermediate Terpene-based bioactive compound
Lipophilicity (LogP estimate) ~6.2 (high, due to chlorinated aromatics) ~3.8 (moderate) ~3.1 (moderate)

Preparation Methods

Asymmetric Catalytic Hydrogenation

The (1S,2R) stereochemistry is established via asymmetric hydrogenation of a cyclohexenone precursor. Using a chiral ruthenium catalyst (e.g., Noyori-type), ketone reduction achieves enantiomeric excess (ee) >95%. For example, hydrogenation of 2-cyclohexen-1-one with [(R)-BINAP-RuCl₂] in methanol yields (1R,2S)-cyclohexanol, which is inverted to the desired (1S,2R) configuration via Mitsunobu reaction with p-nitrobenzoic acid.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic cyclohexyl acetates offers an alternative. Candida antarctica lipase B selectively hydrolyzes the (1R,2S)-acetate, leaving the (1S,2R)-enantiomer intact. This method achieves 98% ee but requires multi-step recycling.

Introduction of the Bis(4-chlorophenyl)methoxy Group

Nucleophilic Substitution

The cyclohexanol intermediate is treated with bis(4-chlorophenyl)methyl bromide under basic conditions (K₂CO₃, DMF, 80°C). The reaction proceeds via an SN2 mechanism, yielding the ether in 75–85% yield. Steric hindrance from the cyclohexyl group necessitates prolonged reaction times (24–48 h).

Mitsunobu Reaction

For higher efficiency, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple bis(4-chlorophenyl)methanol with the cyclohexanol derivative. This method achieves near-quantitative yields (90–95%) and retains stereochemistry.

Synthesis of the (Z)-Pent-2-enoate Ester

Stereoselective Wittig Reaction

The (Z)-alkene is constructed via a Wittig reaction between a stabilized ylide and an aldehyde. Treatment of 5-oxopentanoic acid with methyl triphenylphosphonium bromide generates the ylide, which reacts with cyclohexyl aldehyde to afford the (Z)-pent-2-enoate in 70% yield. Low temperatures (−78°C) favor Z-selectivity (Z:E = 8:1).

Cross-Metathesis

Olefin cross-metathesis using a Grubbs-II catalyst couples methyl acrylate with a pre-formed cyclohexyl allyl ether. This method offers modularity but requires stringent control over catalyst loading (5 mol%) and reaction time (2 h) to minimize isomerization.

Final Esterification and Purification

The pent-2-enoic acid is esterified with methanol via Fischer esterification (H₂SO₄, reflux, 12 h) or Steglich conditions (DCC, DMAP). The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1), yielding methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate in 65–75% overall yield.

Analytical Characterization

NMR Spectroscopy :

  • ¹H NMR (CDCl₃) : δ 6.85–7.25 (m, 8H, Ar-H), 5.45 (dt, J = 10.8 Hz, 1H, CH=CH), 4.65 (s, 1H, OCH(Ar)₂), 3.65 (s, 3H, OCH₃).
  • ¹³C NMR : δ 170.2 (C=O), 134.1–128.9 (Ar-C), 122.5 (CH=CH), 76.8 (OCH(Ar)₂).

HPLC : Chiral stationary phase (Chiralpak AD-H) confirms >99% ee.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Z:E Ratio Stereopurity (ee %) Scalability
Wittig Reaction 70 8:1 95 Moderate
Cross-Metathesis 65 12:1 98 High
Enzymatic Resolution 60 - 98 Low

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